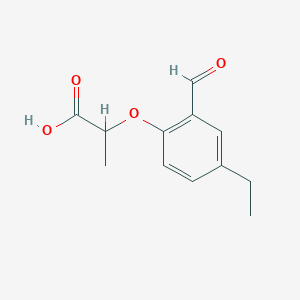
2-(4-Ethyl-2-formylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethyl-2-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an ethyl group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-formylphenoxy)propanoic acid typically involves the reaction of 4-ethyl-2-formylphenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethyl-2-formylphenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(4-Ethyl-2-carboxyphenoxy)propanoic acid.
Reduction: 2-(4-Ethyl-2-hydroxyphenoxy)propanoic acid.
Substitution: 2-(4-Ethyl-2-nitrophenoxy)propanoic acid or 2-(4-Ethyl-2-halophenoxy)propanoic acid.
Applications De Recherche Scientifique
2-(4-Ethyl-2-formylphenoxy)propanoic acid is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-(4-Ethyl-2-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy ring can interact with hydrophobic pockets in proteins, affecting their function . The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-(4-Ethyl-2-formylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-Methyl-2-formylphenoxy)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethyl-2-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of a formyl group.
2-(4-Ethyl-2-nitrophenoxy)propanoic acid: Similar structure but with a nitro group instead of a formyl group.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(4-ethyl-2-formylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-9-4-5-11(10(6-9)7-13)16-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15) |
Clé InChI |
FXJOLAQBUKBMJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC(C)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
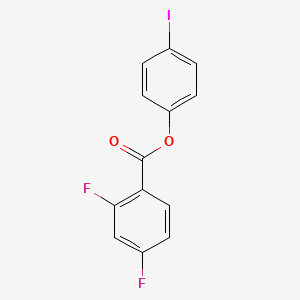

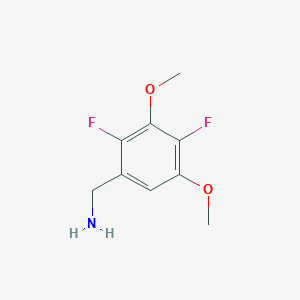
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
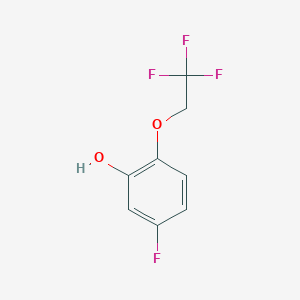

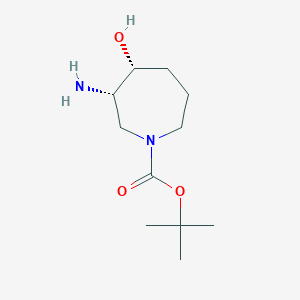

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)

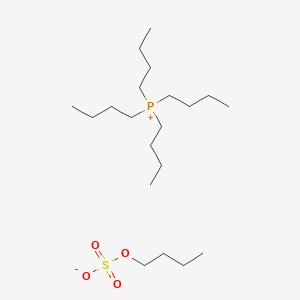
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
